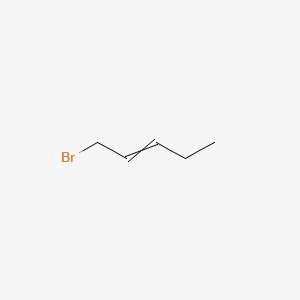
1-Bromo-pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-pent-2-ene is an organic compound with the molecular formula C5H9Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
1-Bromo-pent-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of cis-2-penten-1-ol with phosphorus tribromide and pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Bromo-pent-2-ene undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form pent-2-ene.
Addition Reactions: The compound can react with halogens like bromine to form dibromo compounds
Common reagents used in these reactions include bases like sodium ethoxide for elimination reactions and halogens for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-pent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Bromo-pent-2-ene in chemical reactions typically involves the formation of a bromonium ion intermediate during electrophilic addition reactions . This intermediate is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-pent-2-ene can be compared with other brominated alkenes, such as 1-Bromo-2-pentyne and 2-Bromo-2-methylbutane . These compounds share similar reactivity patterns but differ in their structural features and specific applications. For example, 1-Bromo-2-pentyne is used in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, while 2-Bromo-2-methylbutane is commonly used in organic synthesis due to its branched structure.
Biologische Aktivität
1-Bromo-pent-2-ene, a halogenated alkene, is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C5H9Br and features a double bond between the second and third carbon atoms, with a bromine atom attached to the first carbon. Its structure can be represented as follows:
This compound's properties include a boiling point that varies depending on its isomeric form (cis or trans), which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated alkenes like this compound exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Results suggest that the compound exhibits selective cytotoxicity, particularly towards cancerous cells while sparing normal cells. This selectivity is crucial for potential therapeutic applications .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 5 |
| MCF-7 (breast cancer) | 20 | 4 |
| Normal fibroblasts | >100 | - |
The above table summarizes the cytotoxicity data, indicating that this compound could be a candidate for further development in cancer treatment.
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- DNA Interaction : Preliminary studies suggest that this compound can intercalate into DNA, disrupting replication and transcription processes .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of various halogenated alkenes, including this compound. The results indicated significant inhibition of tumor growth in xenograft models when treated with this compound. The study highlighted the importance of dosage and treatment duration in maximizing therapeutic effects .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound exhibited potent activity, suggesting its potential use as an alternative antimicrobial agent in clinical settings .
Eigenschaften
Molekularformel |
C5H9Br |
|---|---|
Molekulargewicht |
149.03 g/mol |
IUPAC-Name |
1-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
FTBPZRNURKMEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















